Perfluorodecanesulfonic Acid (PFDS): A Comprehensive Technical Guide
Perfluorodecanesulfonic Acid (PFDS): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorodecanesulfonic acid (PFDS) is a fully fluorinated organic compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). Due to the exceptional strength of the carbon-fluorine bond, PFDS is highly persistent in the environment and has been detected in various environmental matrices and biological systems. Its unique properties as a surfactant have led to its use in various industrial applications. However, its persistence and potential for bioaccumulation have raised significant toxicological concerns, making it a subject of intensive research. This guide provides a detailed overview of the chemical structure, physicochemical properties, analytical methodologies for its detection, and its known effects on biological signaling pathways.
Chemical Structure and Identification
Perfluorodecanesulfonic acid is characterized by a ten-carbon perfluorinated chain attached to a sulfonic acid head group. This structure imparts both hydrophobic (perfluorinated tail) and hydrophilic (sulfonic acid head) properties to the molecule.
Chemical Formula: C₁₀HF₂₁O₃S
IUPAC Name: 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heneicosafluorodecane-1-sulfonic acid
CAS Number: 335-77-3
Synonyms: PFDS, Henicosafluorodecanesulfonic acid
Physicochemical Properties
The physicochemical properties of PFDS are crucial for understanding its environmental fate, transport, and biological interactions. The following table summarizes key quantitative data for PFDS.
| Property | Value | Reference |
| Molecular Weight | 600.14 g/mol | [1] |
| Appearance | Dark brown to black solid | [1] |
| Density | 1.8 g/cm³ | [1] |
| Boiling Point | 224–255 °C (435–491 °F; 497–528 K) | [1] |
| Vapor Pressure | 3.31 × 10⁻⁶ Pa at 20°C (experimental) | [2] |
| Water Solubility | 570 mg/L (experimental) | [2] |
| pKa | < 0 (Perfluoroalkane sulfonic acids are very strong acids) | [3][4] |
| Solubility in Organic Solvents | Slightly soluble in DMSO and Methanol (B129727) | [5] |
Toxicological Effects and Signaling Pathways
Research has indicated that perfluorodecanesulfonic acid can induce immunotoxicity. A key molecular mechanism implicated in PFDS-induced toxicity is the activation of the nuclear factor kappa B (NF-κB) signaling pathway.
NF-κB Signaling Pathway Activation by PFDS
The NF-κB signaling pathway is a central regulator of inflammatory and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, including PFDS, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes involved in inflammation and immune responses.
Caption: Canonical NF-κB signaling pathway activated by PFDS.
Experimental Protocols
Accurate and sensitive analytical methods are essential for the detection and quantification of PFDS in various matrices. The most common and robust method for PFAS analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Analysis of PFDS in Water by LC-MS/MS
This protocol provides a general framework for the analysis of PFDS in water samples.
1. Sample Collection and Preservation:
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Collect water samples in polypropylene (B1209903) bottles.
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To minimize background contamination, ensure all sampling equipment is free of PFAS.
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Preserve samples by adding a suitable agent (e.g., Trizma®) and store at 4°C.
2. Sample Preparation (Solid-Phase Extraction - SPE):
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Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge with methanol followed by ultrapure water.
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Sample Loading: Load a known volume of the water sample onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with a mild buffer to remove interfering substances.
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Elution: Elute the retained PFDS from the cartridge using an appropriate solvent, typically methanol with a small percentage of ammonium (B1175870) hydroxide.
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Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.
3. LC-MS/MS Analysis:
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Liquid Chromatography (LC):
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Column: C18 reversed-phase column.
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Mobile Phase A: Aqueous solution with a buffer (e.g., ammonium acetate).
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Mobile Phase B: Methanol or acetonitrile.
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Gradient: A gradient elution program is used to separate PFDS from other compounds.
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Tandem Mass Spectrometry (MS/MS):
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Ionization: Electrospray ionization (ESI) in negative ion mode.
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Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of PFDS. Specific precursor-to-product ion transitions for PFDS are monitored.
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4. Quality Control:
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Analyze method blanks, laboratory control samples, and matrix spikes to ensure the accuracy and precision of the results.
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Use isotopically labeled internal standards to correct for matrix effects and variations in instrument response.
Caption: General workflow for PFDS analysis in water samples.
Conclusion
Perfluorodecanesulfonic acid is a persistent environmental contaminant with the potential to induce immunotoxicity through the activation of the NF-κB signaling pathway. Understanding its chemical properties and employing sensitive analytical methods are critical for assessing its environmental impact and human exposure risks. The information and protocols provided in this guide are intended to support researchers and scientists in their efforts to further investigate the behavior and effects of this important compound.
